molecular formula C7H10S3 B6173418 bis(prop-2-en-1-ylsulfanyl)methanethione CAS No. 52894-43-6

bis(prop-2-en-1-ylsulfanyl)methanethione

Cat. No. B6173418
CAS RN: 52894-43-6
M. Wt: 190.3
InChI Key:
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Description

Bis(prop-2-en-1-ylsulfanyl)methanethione, also known as BisP, is an organosulfur compound with a unique structure and a wide range of potential applications in scientific research.

Scientific Research Applications

Bis(prop-2-en-1-ylsulfanyl)methanethione has many potential applications in scientific research. It has been studied as a possible anticancer agent, as well as an antioxidant and anti-inflammatory agent. It has also been studied as a potential neuroprotective agent, and as a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, bis(prop-2-en-1-ylsulfanyl)methanethione has been studied as a possible treatment for type 2 diabetes, and as a possible anti-obesity agent.

Mechanism of Action

Bis(prop-2-en-1-ylsulfanyl)methanethione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by scavenging reactive oxygen species and reducing lipid peroxidation. In addition, bis(prop-2-en-1-ylsulfanyl)methanethione has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
bis(prop-2-en-1-ylsulfanyl)methanethione has been shown to reduce inflammation and oxidative stress, as well as to inhibit the production of pro-inflammatory cytokines. In addition, bis(prop-2-en-1-ylsulfanyl)methanethione has been shown to reduce the activity of several enzymes, including cyclooxygenase-2, which is involved in the production of inflammatory mediators. In animal studies, bis(prop-2-en-1-ylsulfanyl)methanethione has been shown to reduce the risk of cardiovascular disease, reduce cholesterol levels, and reduce the risk of type 2 diabetes.

Advantages and Limitations for Lab Experiments

Bis(prop-2-en-1-ylsulfanyl)methanethione has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. However, there are also some limitations, such as the need for a mild oxidizing agent for the synthesis, and the fact that it is a relatively new compound with limited data available.

Future Directions

The potential applications of bis(prop-2-en-1-ylsulfanyl)methanethione are vast and diverse, and there is still much to be explored. Some potential future directions for bis(prop-2-en-1-ylsulfanyl)methanethione research include further investigation into its anticancer, anti-inflammatory, and antioxidant properties, as well as its potential as a neuroprotective agent and a treatment for type 2 diabetes and obesity. In addition, further research into the biochemical and physiological effects of bis(prop-2-en-1-ylsulfanyl)methanethione, as well as its mechanism of action, would be beneficial.

Synthesis Methods

Bis(prop-2-en-1-ylsulfanyl)methanethione is synthesized through a three-step process of sulfide oxidation, thiol-ene reaction, and sulfur-carbon bond formation. In the first step, the sulfide is oxidized to a sulfone using a mild oxidizing agent such as ammonium persulfate. In the second step, a thiol-ene reaction is used to create a thioacetal. Finally, a sulfur-carbon bond is formed by the reaction of the thioacetal with a carbon-based nucleophile such as an alkoxide. The overall reaction is shown in Figure 1.
Figure 1: Synthesis of bis(prop-2-en-1-ylsulfanyl)methanethione

properties

{ "Design of the Synthesis Pathway": "The synthesis of bis(prop-2-en-1-ylsulfanyl)methanethione can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Propene", "Sulfur", "Methanethiol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Propene is reacted with sulfur to form prop-2-en-1-ylsulfanyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride.", "Step 2: Prop-2-en-1-ylsulfanyl sulfide is then oxidized to prop-2-en-1-ylsulfanyl sulfoxide using hydrogen peroxide and acetic acid.", "Step 3: The prop-2-en-1-ylsulfanyl sulfoxide is then reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 4: Methanethiol is added to the reaction mixture to form bis(prop-2-en-1-ylsulfanyl)methanethione.", "Step 5: The product is isolated by extraction with diethyl ether and purified by recrystallization from water and sodium chloride." ] }

CAS RN

52894-43-6

Product Name

bis(prop-2-en-1-ylsulfanyl)methanethione

Molecular Formula

C7H10S3

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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